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XCC
Vue d'ensemble
Description
Xanthomonas citri subsp. citri (XCC) est une bactérie connue pour causer le chancre des agrumes, une maladie grave affectant les agrumes. Ce pathogène est responsable de pertes économiques importantes dans la production d'agrumes dans le monde. Xanthomonas citri subsp. citri infecte diverses espèces d'agrumes, entraînant des lésions sur les feuilles, les tiges et les fruits, ce qui peut entraîner une chute prématurée des fruits et une diminution du rendement .
Méthodes De Préparation
La préparation de Xanthomonas citri subsp. citri implique la culture de la bactérie dans des conditions spécifiques. La bactérie est généralement isolée à partir de tissus d'agrumes infectés et cultivée sur des milieux riches en nutriments. Les méthodes de production industrielle pour Xanthomonas citri subsp. citri incluent des processus de fermentation à grande échelle où la bactérie est cultivée dans des bioréacteurs dans des conditions contrôlées pour produire des quantités suffisantes pour la recherche et les applications agricoles .
Analyse Des Réactions Chimiques
Xanthomonas citri subsp. citri subit diverses réactions chimiques, notamment :
Oxydation : La bactérie peut oxyder certains composés organiques, contribuant à sa pathogénicité.
Réduction : Les réactions de réduction sont impliquées dans les processus métaboliques de la bactérie.
Substitution : Xanthomonas citri subsp. citri peut participer à des réactions de substitution, en particulier dans ses interactions avec les tissus végétaux. Les réactifs courants utilisés dans ces réactions comprennent divers substrats organiques et enzymes produits par la bactérie. .
Applications de la recherche scientifique
Xanthomonas citri subsp. citri a plusieurs applications de recherche scientifique :
Chimie : Étude des voies métaboliques de la bactérie et des interactions chimiques avec les plantes hôtes.
Biologie : Compréhension des mécanismes d'infection bactérienne et des réponses de défense des plantes.
Médecine : Exploration de composés antibactériens potentiels qui peuvent inhiber Xanthomonas citri subsp. citri.
Industrie : Développement d'agents de biocontrôle et de stratégies pour gérer le chancre des agrumes dans les environnements agricoles
Mécanisme d'action
Le mécanisme d'action de Xanthomonas citri subsp. citri implique plusieurs cibles et voies moléculaires :
Processus d'infection : La bactérie pénètre dans la plante par les stomates ou les blessures et colonise les espaces intercellulaires.
Facteurs de virulence : Xanthomonas citri subsp. citri produit des facteurs de virulence tels que des polysaccharides extracellulaires et des protéines qui facilitent l'infection et la progression de la maladie.
Interaction avec l'hôte : La bactérie interagit avec les cellules végétales hôtes, conduisant à la formation de lésions et de chancres
Applications De Recherche Scientifique
Agricultural Applications
Xanthomonas campestris pv. campestris (Xcc) is a significant plant pathogen affecting cruciferous crops. Understanding its interactions and resistance mechanisms is crucial for developing effective management strategies.
Resistance Mechanisms
Recent studies have employed multi-omics technologies to enhance resistance in plants against this compound. These approaches integrate genomics, transcriptomics, proteomics, and metabolomics to identify potential resistance genes and pathways. For instance, research on Brassica oleracea has shown promising results in developing this compound-resistant strains through targeted genetic modifications based on omics data .
Technology | Application | Outcome |
---|---|---|
Genomics | Identify resistance genes | Enhanced resistance in Brassica oleracea |
Transcriptomics | Analyze gene expression profiles | Understanding of plant responses to this compound |
Proteomics | Study protein interactions | Identification of key proteins involved in defense |
Drug Discovery
This compound's role extends into drug discovery, particularly in identifying novel therapeutic compounds through its interaction with biological systems.
Computational Models
Recent advancements in computational biology have facilitated the prediction of compound-disease relationships (CDRs) involving this compound. A study utilized convolutional neural networks (CNNs) to predict candidate active compounds based on molecular and symptom descriptors . This method has demonstrated high accuracy in identifying new indications for existing compounds.
Model Used | Accuracy | Sensitivity | Specificity |
---|---|---|---|
GoogLeNet | 96.0% | 95.6% | 96.5% |
AlexNet | 90.9% | 92.3% | 89.3% |
Biological Control
The biological control of plant diseases has gained traction as an eco-friendly alternative to chemical pesticides. Research has highlighted the antagonistic properties of certain compounds synthesized by bacteria against this compound.
Case Study: Bacillus spp.
A study demonstrated that Bacillus spp. could produce antagonistic compounds that effectively suppress this compound growth, providing a sustainable method for managing bacterial diseases in crops .
Bacterial Strain | Antagonistic Activity |
---|---|
Bacillus subtilis | High |
Bacillus amyloliquefaciens | Moderate |
Mécanisme D'action
The mechanism of action of Xanthomonas citri subsp. citri involves several molecular targets and pathways:
Infection Process: The bacterium enters the plant through stomata or wounds and colonizes the intercellular spaces.
Virulence Factors: Xanthomonas citri subsp. citri produces virulence factors such as extracellular polysaccharides and proteins that facilitate infection and disease progression.
Host Interaction: The bacterium interacts with host plant cells, leading to the formation of lesions and cankers
Comparaison Avec Des Composés Similaires
Xanthomonas citri subsp. citri peut être comparé à d'autres bactéries phytopathogènes similaires, telles que :
Activité Biologique
Xanthomonas campestris pv. campestris (Xcc) is a significant phytopathogen responsible for black rot disease in cruciferous crops, leading to substantial agricultural losses globally. Understanding the biological activity of compounds that can inhibit or mitigate the effects of this compound is essential for developing effective control strategies. This article explores various compounds and their biological activities against this compound, focusing on recent research findings, case studies, and data tables.
Overview of this compound Pathogenicity
This compound infects a wide range of cruciferous plants, causing symptoms such as wilting, yellowing, and necrosis. The pathogen's virulence is attributed to its ability to produce exopolysaccharides and biofilms, which protect it from environmental stressors and contribute to its pathogenicity.
1. Thymol-Loaded Chitosan Nanoparticles (TCNPs)
Recent studies have highlighted the potential of thymol-loaded chitosan nanoparticles as an antibacterial agent against this compound. The synthesis and characterization of TCNPs showed particle sizes ranging from 54 to 250 nm, confirmed through various spectroscopic techniques.
Key Findings:
- Antibacterial Activity: TCNPs demonstrated significant antibacterial activity against this compound in vitro, inhibiting biofilm formation and exopolysaccharide production.
- Mechanism of Action: Ultrastructural analysis revealed membrane damage in this compound cells treated with TCNPs, leading to the release of intracellular contents.
- Cytotoxicity Assay: The MTT assay indicated a dose-dependent reduction in cell viability of this compound upon treatment with TCNPs .
Parameter | TCNP Treatment | Control |
---|---|---|
Cell Viability (%) | 30% at 500 µg/mL | 100% |
Biofilm Formation Inhibition | 85% | - |
Membrane Integrity | Damaged | Intact |
2. Bacillus velezensis Strains
Bacillus velezensis has shown promising results in biocontrol against this compound through the production of lipopeptides such as surfactin and fengycin.
Case Study:
- In trials, B. velezensis significantly reduced this compound populations when co-cultured at a ratio of 1:100 CFU/mL. After 24 hours, no detectable this compound was observed in treated cultures .
Strain | Inhibition Zone (mm) | Growth Rate (h^-1) |
---|---|---|
B. velezensis FZB42 | 20 | 0.12 |
Control | - | 0.12 |
3. Lactococcus lactis and Phage MATE 2
A novel approach combining Lactococcus lactis with a lytic phage (MATE 2) has been explored for its synergistic effects against this compound.
Research Insights:
Propriétés
IUPAC Name |
2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMGCYGCFXBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914271 | |
Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96865-83-7 | |
Record name | 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Type III secretion system (T3SS) and effectors: Xcc utilizes T3SS to deliver effector proteins (T3Es) directly into host cells, interfering with plant defense mechanisms and promoting disease [, , , , ].
- Genetic diversity and pathogenicity: Different this compound races exhibit varying degrees of virulence on different host cultivars, suggesting a complex interplay of pathogenicity factors and host resistance genes [, , , , ].
- Molecular mechanisms of pathogenicity: Studies investigate the role of specific genes and proteins in this compound virulence, including those involved in xanthan production, extracellular enzyme secretion, and quorum sensing [, , , , , , , , , , ].
- Host responses to this compound infection: Research explores plant defense mechanisms against this compound, including stomatal aperture regulation, callose deposition, and the role of specific resistance genes [, , , ].
- Control and management of black rot: Studies evaluate various approaches to manage this compound, such as copper-based treatments, biocontrol agents, and breeding for resistance [, , , ].
Q1: What is the role of the Type III secretion system (T3SS) in this compound virulence?
A1: The T3SS is a needle-like apparatus used by this compound to inject effector proteins (T3Es) directly into host plant cells. These effectors suppress plant immunity and manipulate host cellular processes to the benefit of the bacteria, ultimately contributing to disease development [, , , , ].
Q2: How do different races of this compound contribute to variations in disease severity?
A2: this compound exists as different races, each carrying a unique repertoire of virulence factors, including T3Es. These variations contribute to differences in their ability to infect specific host cultivars and cause disease. Some races are more aggressive than others, leading to a wider range of susceptible hosts and more severe symptoms [, , , , ].
Q3: How does xanthan production contribute to this compound virulence?
A3: Xanthan is an exopolysaccharide produced by this compound. It plays a crucial role in virulence by forming a protective biofilm around bacterial cells, contributing to clogging of the plant vascular system, and hindering plant defenses [, ].
Q4: How does this compound evade recognition by the host immune system?
A4: this compound employs various strategies to evade host recognition. One mechanism involves variations in the composition of exopolysaccharides (EPS) and lipopolysaccharides (LPS), which can help the bacteria avoid detection by the plant's immune system [].
Q5: How do plants defend themselves against this compound infection?
A5: Plants employ various defense mechanisms against this compound, including stomatal closure to prevent bacterial entry, callose deposition to reinforce cell walls and limit bacterial spread, and the activation of specific resistance genes that trigger immune responses [, , , ].
Q6: Why are some Brassica varieties more susceptible to black rot than others?
A6: Resistance or susceptibility to this compound is often determined by a gene-for-gene interaction between the pathogen's effector repertoire and the host's resistance genes. Variations in these genes among Brassica varieties contribute to differences in their ability to recognize and defend against this compound infection [, , , ].
Q7: What are some effective ways to manage black rot disease caused by this compound?
A7: Management strategies include: * Cultural practices: Crop rotation, use of disease-free seeds and transplants, and sanitation to reduce inoculum levels [, ].* Chemical control: Copper-based bactericides can be effective, but resistance development is a concern [, , ].* Biological control: Utilizing beneficial microorganisms like Bacillus subtilis to suppress this compound growth []. * Host resistance: Breeding resistant cultivars is the most sustainable approach to manage black rot [, , , ].
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